molecular formula C21H20ClN3O3 B11029058 3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11029058
M. Wt: 397.9 g/mol
InChI Key: INCCRLPTRDIDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 4-chloroaniline, diethyl malonate, and 9-methoxy-1H-indole, under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization, chromatography, or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to its specific substituents and the pyrimidoindole core structure. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,5-diethyl-9-methoxypyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C21H20ClN3O3/c1-4-23-15-7-6-8-16(28-3)17(15)18-19(23)20(26)25(21(27)24(18)5-2)14-11-9-13(22)10-12-14/h6-12H,4-5H2,1-3H3

InChI Key

INCCRLPTRDIDNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC=C2)OC)C3=C1C(=O)N(C(=O)N3CC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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